

An In-Depth Technical Guide to Dimethyl 2-Aminomalonate: Properties, Reactivity, and Applications

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Compound of Interest

Compound Name: Dimethyl 2-aminomalonate

Cat. No.: B6351953

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-aminomalonate is a versatile and highly functionalized synthetic building block that holds a significant position in modern organic and medicinal chemistry. As a geminal amino-diester, its unique structural motif, where an amino group and two ester functionalities are attached to the same carbon atom, provides a gateway to a diverse array of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive exploration of the physical and chemical characteristics of **dimethyl 2-aminomalonate**, its reactivity, and its applications as a pivotal intermediate in the synthesis of valuable compounds. We will delve into its properties in both its free amine form and as its more commonly encountered hydrochloride salt, providing practical insights and detailed protocols to facilitate its effective utilization in the laboratory.

Physicochemical Characteristics

Dimethyl 2-aminomalonate is most frequently handled and stored as its hydrochloride salt (CAS No. 16115-80-3) due to the greater stability this form offers over the free amine (CAS No. 53704-09-9). The free amine is prone to self-condensation and degradation, a common trait for compounds with a nucleophilic amine and electrophilic esters in close proximity. The hydrochloride salt protects the amine functionality, enhancing its shelf-life and ensuring

reproducible reactivity upon liberation of the free amine, which is typically achieved by treatment with a mild base.

Physical Properties

| Property | Dimethyl 2-aminomalonate Hydrochloride | Dimethyl 2-aminomalonate (Free Amine) |
|-------------------|---|---|
| Molecular Formula | C ₅ H ₁₀ ClNO ₄ | C ₅ H ₉ NO ₄ |
| Molecular Weight | 183.59 g/mol [1] | 147.13 g/mol [2] |
| Appearance | White to off-white crystalline solid[1] | Not widely reported, likely an oil or low-melting solid |
| Melting Point | 160 °C (decomposes)[1] | Not readily available |
| Boiling Point | Not applicable | Not readily available |
| Solubility | Soluble in water, partially soluble in organic solvents like alcohols, ethers, and esters.[1] | Soluble in most common organic solvents |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of **dimethyl 2-aminomalonate**.

For **Dimethyl 2-aminomalonate** Hydrochloride:

- ¹H NMR (DMSO-d₆, 400 MHz):
 - δ 8.8 (br s, 3H, -NH₃⁺)
 - δ 5.1 (s, 1H, CH)
 - δ 3.8 (s, 6H, 2 x -OCH₃)
- ¹³C NMR (DMSO-d₆, 100 MHz):
 - δ 166.0 (C=O)

- δ 54.0 (-OCH₃)
- δ 52.0 (CH)
- IR (ATR):
 - $\sim 3000\text{ cm}^{-1}$ (br, N-H stretch of ammonium)
 - $\sim 1750\text{ cm}^{-1}$ (s, C=O stretch of ester)
 - $\sim 1250\text{ cm}^{-1}$ (s, C-O stretch)

For **Dimethyl 2-aminomalonate** (Free Amine):

- ¹H NMR (CDCl₃, 400 MHz):
 - δ 3.75 (s, 6H, 2 x -OCH₃)
 - δ 3.45 (s, 1H, CH)
 - δ 1.8 (br s, 2H, -NH₂)
- ¹³C NMR (CDCl₃, 100 MHz):
 - δ 170.0 (C=O)
 - δ 52.5 (-OCH₃)
 - δ 50.0 (CH)
- IR (thin film):
 - ~ 3380 and $\sim 3320\text{ cm}^{-1}$ (two bands for N-H stretch of primary amine)
 - $\sim 1745\text{ cm}^{-1}$ (s, C=O stretch of ester)
- Mass Spectrometry (EI):

- The mass spectrum is expected to show a molecular ion peak (M^+) at m/z 147. Key fragmentation patterns would include the loss of a methoxy group ($-OCH_3$) to give a peak at m/z 116, and the loss of a methoxycarbonyl group ($-COOCH_3$) to give a peak at m/z 88.

Chemical Reactivity and Synthetic Applications

The reactivity of **dimethyl 2-aminomalonate** is dominated by its three functional groups: the primary amine and the two methyl ester groups. This trifunctional nature makes it a powerful synthon for a wide range of chemical transformations.

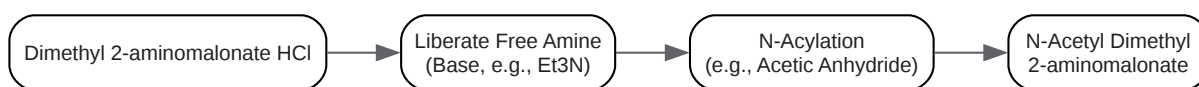
N-Functionalization: Acylation and Alkylation

The primary amine is a potent nucleophile and readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form N-acyl derivatives. This reaction is fundamental to its use in peptide synthesis and for the introduction of various protecting groups.

Experimental Protocol: N-Acetylation of **Dimethyl 2-aminomalonate**

- **Liberation of the Free Amine:** Suspend **dimethyl 2-aminomalonate** hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate. Add a mild base, for example, triethylamine (1.1 eq) or sodium bicarbonate (saturated aqueous solution), and stir until the solid dissolves, indicating the formation of the free amine. If using an aqueous base, separate the organic layer and dry it over anhydrous sodium sulfate.
- **Acylation:** Cool the solution of the free amine to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise with stirring.
- **Reaction Monitoring and Work-up:** Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl **dimethyl 2-aminomalonate**.

The resulting N-acyl derivative can then undergo C-alkylation at the central carbon, leveraging the acidity of the α -proton, in a similar fashion to the classic malonic ester synthesis.



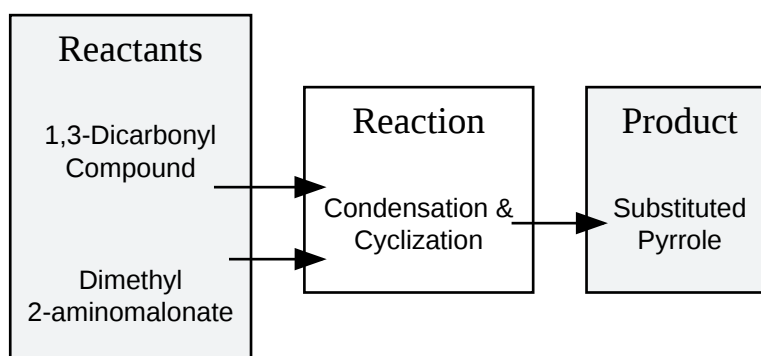
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Workflow for the N-acylation of **Dimethyl 2-aminomalonate**.

Synthesis of Heterocyclic Compounds

Dimethyl 2-aminomalonate is a valuable precursor for the synthesis of a variety of heterocyclic systems, which are prevalent in pharmaceuticals and natural products.

The Knorr pyrrole synthesis and related methodologies can be adapted to use **dimethyl 2-aminomalonate** for the construction of highly functionalized pyrroles. The general strategy involves the condensation of the aminomalonate with a 1,3-dicarbonyl compound.



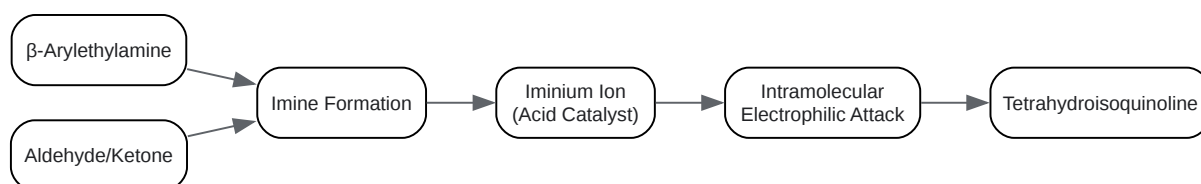
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General scheme for pyrrole synthesis.

1,4-Benzodiazepines, a class of compounds with significant therapeutic applications, can be synthesized using **dimethyl 2-aminomalonate** as a key building block. The synthesis typically involves the reaction of an o-aminobenzophenone with an amino acid derivative, where **dimethyl 2-aminomalonate** can serve as a glycine equivalent. The reaction proceeds through the formation of an amide bond followed by cyclization to form the seven-membered diazepine ring.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. It involves the condensation of a β -arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While **dimethyl 2-aminomalonate** itself is not the β -arylethylamine, it can be used to synthesize precursors for this reaction or participate in related cyclizations. The core of the reaction is the formation of an electrophilic iminium ion which is then attacked by the electron-rich aromatic ring.[3][4]



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Key steps of the Pictet-Spengler reaction.

Applications in Drug Discovery and Development

The structural motifs accessible from **dimethyl 2-aminomalonate** are of great interest in medicinal chemistry. Its ability to act as a constrained glycine equivalent makes it a valuable tool for the synthesis of non-natural amino acids and peptidomimetics. These modified amino acids can be incorporated into peptides to enhance their metabolic stability, conformational rigidity, and biological activity.

Furthermore, the heterocyclic scaffolds derived from **dimethyl 2-aminomalonate**, such as pyrroles and benzodiazepines, are core components of numerous approved drugs and clinical candidates, spanning a wide range of therapeutic areas including oncology, infectious diseases, and central nervous system disorders.

Handling, Storage, and Safety

Dimethyl 2-aminomalonate hydrochloride is an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

For long-term storage, **dimethyl 2-aminomalonate** hydrochloride should be kept in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent moisture uptake, as it is hygroscopic. The free amine is less stable and should be prepared fresh for immediate use.

Conclusion

Dimethyl 2-aminomalonate is a cornerstone building block in synthetic chemistry, offering a reliable and versatile platform for the construction of a multitude of complex organic molecules. Its unique combination of functional groups allows for a rich and diverse range of chemical transformations, making it an indispensable tool for researchers in both academic and industrial settings. A thorough understanding of its physical and chemical properties, as detailed in this guide, is paramount for its effective and safe utilization in the pursuit of novel chemical entities with potential applications in medicine and materials science.

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